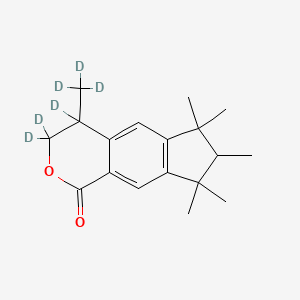

(Rac)-galaxolidone-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H24O2 |

|---|---|

Poids moléculaire |

278.4 g/mol |

Nom IUPAC |

3,3,4-trideuterio-6,6,7,8,8-pentamethyl-4-(trideuteriomethyl)-7H-cyclopenta[g]isochromen-1-one |

InChI |

InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3/i1D3,9D2,10D |

Clé InChI |

PGMHPYRIXBRRQD-VNEKLVNZSA-N |

SMILES isomérique |

[2H]C1(C(C2=CC3=C(C=C2C(=O)O1)C(C(C3(C)C)C)(C)C)([2H])C([2H])([2H])[2H])[2H] |

SMILES canonique |

CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Rac)-galaxolidone-d6: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a deuterated isotopologue of a key metabolite of the widely used fragrance ingredient, Galaxolide. This document is intended for researchers in analytical chemistry, environmental science, and drug metabolism studies.

This compound is the deuterium-labeled form of (Rac)-galaxolidone. Deuterated compounds are invaluable in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards.[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to the native substance but has a higher molecular weight, allowing for its distinct detection and precise quantification.[3]

Chemical Properties and Structure

The fundamental chemical properties of this compound are summarized in the table below, with a comparison to its non-deuterated analogue.

| Property | This compound | (rac)-Galaxolidone |

| Molecular Formula | C₁₈H₁₈D₆O₂[4] | C₁₈H₂₄O₂[5] |

| Molecular Weight | 278.21 g/mol [4] | 272.38 g/mol [5] |

| Synonyms | 4,6,7,8-Tetrahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran-1(3H)-one-d6[6][7][8] | 4,6,7,8-Tetrahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran-1(3H)-one[5] |

| Physical Form | Neat[6][7][8] | Neat[5] |

| CAS Number (unlabeled) | 507442-49-1[4][6][7][8] | 507442-49-1 |

| Melting Point | Not available | 158 - 161°C[5] |

| Storage Temperature | +4°C | +4°C[5] |

Application in Analytical Chemistry

This compound is primarily utilized as an internal standard for the quantification of (rac)-Galaxolidone in various matrices. (rac)-Galaxolidone is a metabolite of Galaxolide, a polycyclic musk fragrance ingredient found in numerous consumer products.[5] The analysis of Galaxolide and its metabolites is crucial for understanding their environmental fate and human exposure. The typical analytical method for these compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Experimental Protocols

Objective: To quantify the concentration of (rac)-Galaxolidone in a wastewater effluent sample using this compound as an internal standard via GC-MS.

Materials:

-

Wastewater effluent sample

-

This compound solution (internal standard)

-

(rac)-Galaxolidone analytical standard

-

High-purity solvents (e.g., hexane, dichloromethane)

-

Solid-phase extraction (SPE) cartridges

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Filter the wastewater sample to remove suspended solids.

-

Spike a known volume of the filtered sample with a precise amount of the this compound internal standard solution.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with appropriate solvents.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard from the cartridge using a suitable solvent.

-

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject a small volume of the concentrated extract into the GC-MS system.

-

Gas Chromatography:

-

Use a capillary column suitable for the separation of semi-volatile organic compounds.

-

Employ a temperature program to achieve chromatographic separation of (rac)-Galaxolidone from other matrix components.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Monitor characteristic ions for both (rac)-Galaxolidone and this compound.

-

-

-

Quantification:

-

Create a calibration curve using analytical standards of (rac)-Galaxolidone spiked with the same concentration of this compound as the samples.

-

Calculate the ratio of the peak area of (rac)-Galaxolidone to the peak area of this compound for both the standards and the samples.

-

Determine the concentration of (rac)-Galaxolidone in the sample by comparing its peak area ratio to the calibration curve.

-

Mandatory Visualizations

Analytical Workflow for Quantification of (rac)-Galaxolidone

Caption: A diagram illustrating the analytical workflow for the quantification of (rac)-Galaxolidone.

Logical Relationship of Compound Usage

Caption: The relationship between Galaxolide, its metabolite, and the deuterated internal standard.

Note on Signaling Pathways: Based on the available scientific literature, this compound and its non-deuterated counterpart are primarily relevant in the context of analytical chemistry and environmental monitoring. There is no evidence to suggest their involvement in specific biological signaling pathways.

References

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. researchgate.net [researchgate.net]

- 3. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. rac Galaxolidone (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]

- 6. rac Galaxolidone-d6 (Mixture of Diastereomers) [lgcstandards.com]

- 7. rac Galaxolidone-d6 (Mixture of Diastereomers) [lgcstandards.com]

- 8. rac Galaxolidone-d6 (Mixture of Diastereomers) [lgcstandards.com]

- 9. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]

- 10. Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-galaxolidone-d6: A Technical Guide for Researchers in Analytical Chemistry and Drug Metabolism

(Rac)-galaxolidone-d6 is a stable isotope-labeled internal standard of Galaxolidone. Galaxolidone, in turn, is a primary metabolite and transformation product of the widely used polycyclic synthetic musk, Galaxolide (HHCB).[1][2] Due to its chemical inertness and known concentration, this compound is not used for its biological effects but serves as a critical tool for achieving accurate and precise quantification of Galaxolidone in complex matrices.[3] Its application is indispensable in fields such as environmental monitoring, toxicology, and pharmacokinetic studies where reliable measurement of trace-level analytes is paramount.

This guide provides an in-depth overview of the primary research applications of this compound, focusing on its role as an internal standard in mass spectrometry-based analytical methods.

Core Application: Stable Isotope-Labeled Internal Standard

The fundamental use of this compound is as an internal standard (IS) in quantitative mass spectrometry. The six deuterium atoms increase its molecular weight, allowing a mass spectrometer to distinguish it from the native, unlabeled Galaxolidone.

The principle relies on adding a precise amount of the deuterated standard to a sample at the very beginning of the sample preparation process.[4] The IS experiences the same physical and chemical variations as the target analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for analyte loss during sample processing and for variations in instrument response, leading to highly accurate quantification.

Data Presentation

| Property | (Rac)-galaxolidone (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C₁₈H₂₄O₂ | C₁₈H₁₈D₆O₂ |

| Molecular Weight | 272.38 g/mol | 278.42 g/mol [5] |

| CAS Number | 507442-49-1 | Not available (specific to labeled compound) |

| Synonyms | HHCB-Lactone | HHCB-Lactone-d6 |

The following table summarizes performance data from various studies analyzing Galaxolide (HHCB) and its metabolite Galaxolidone in environmental samples. These are the types of methods where this compound would be the ideal internal standard for Galaxolidone.

| Matrix | Analytical Method | Target Compounds | Recovery (%) | Detection Limits (LOD/MQL) | Reference |

| Wastewater | SPE-GC-MS/MS | HHCB | 97±3 to 102±11 | Not Specified | [6] |

| Wastewater | UA-DLLME-GC-MS | Galaxolide, Tonalide, etc. | 71 to 118 | 0.004–54 ng/L | [7] |

| Wastewater | GC-MS (SRM) | Galaxolide, Galaxolidone, etc. | > 70 | 1.7–80 ng/L | [2] |

| Activated Sludge | Ultrasonic Ext., GC-Ion Trap | Galaxolide, Galaxolidone, etc. | > 70 | 0.1–210 ng/g | [2] |

| Wastewater/River Water | SPE-UHPLC-ESI-MS/MS | Galaxolide and other EDCs | 49 to 140 | < 1 ng/L (for most compounds) | [4] |

SPE: Solid-Phase Extraction; GC-MS: Gas Chromatography-Mass Spectrometry; UA-DLLME: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction; EDCs: Endocrine Disrupting Chemicals.

Experimental Protocols

This protocol provides a generalized methodology based on common techniques for analyzing polycyclic musks in aqueous environmental samples.[1][4][6][8]

1. Sample Collection and Preparation:

-

Collect water samples (e.g., 1 liter) in amber glass bottles to prevent photodegradation.

-

Filter the sample through a glass fiber filter (e.g., 0.7 µm pore size) to remove suspended solids.

-

Spike the filtered water sample with a known concentration of this compound solution (e.g., 50 ng/mL).[1]

2. Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or similar) by passing methanol followed by ultrapure water through it.[6]

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).[6]

-

Washing: Wash the cartridge with a sequence of solvents to remove interferences. This may include a water/methanol mix.

-

Elution: Elute the retained analytes (Galaxolidone and the d6-standard) using a suitable organic solvent such as acetone, dichloromethane, or hexane.[1]

3. Concentration and Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., hexane or mobile phase).

4. Instrumental Analysis (GC-MS/MS):

-

Injection: Inject an aliquot (e.g., 1 µL) of the reconstituted sample into the GC-MS/MS system.

-

Chromatographic Separation: Use a capillary column (e.g., DB-5ms) to separate the analytes. A typical temperature program might start at 60°C, ramp to 180°C, and then ramp to 280°C.[1]

-

Mass Spectrometric Detection: Operate the mass spectrometer in a sensitive and selective mode like Selected Reaction Monitoring (SRM).

-

Define specific precursor-to-product ion transitions for both Galaxolidone and this compound. The precursor ion for the d6-standard will be 6 mass units higher than that of the native compound.

-

Monitor these transitions to generate chromatograms.

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for both the Galaxolidone and this compound SRM transitions.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Generate a calibration curve using standards of known Galaxolidone concentrations, each containing the same fixed concentration of this compound.

-

Determine the concentration of Galaxolidone in the original sample by comparing its peak area ratio to the calibration curve.

Mandatory Visualizations

Application in Metabolism and Pharmacokinetic Studies

While less common than environmental monitoring, understanding the fate of Galaxolide in biological systems is an important area of research. Studies have investigated the metabolism of Galaxolide in organisms like fish, where it is transformed into metabolites including Galaxolidone.[9] In such in vivo studies, a deuterated standard like this compound is essential for accurately quantifying the formation of the metabolite in complex biological matrices like bile, plasma, or tissue homogenates.[9]

Similarly, in pharmacokinetic (PK) or absorption, distribution, metabolism, and excretion (ADME) studies, stable isotope-labeled standards are the gold standard for quantifying parent drugs and their metabolites over time to determine key parameters like clearance, half-life, and volume of distribution.[10][11][12][13] Although extensive PK studies on Galaxolidone are not widely published, the analytical principles are directly transferable from pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. A new analytical framework for multi-residue analysis of chemically diverse endocrine disruptors in complex environmental matrices utilising ultra-performance liquid chromatography coupled with high-resolution tandem quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rac Galaxolidone-d6 (Mixture of Diastereomers) [lgcstandards.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Ultrasound-assisted dispersive liquid-liquid microextraction for the determination of synthetic musk fragrances in aqueous matrices by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of the polycyclic musk galaxolide and its interference with endogenous and xenobiotic metabolizing enzymes in the European sea bass (Dicentrarchus labrax) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of mirogabalin, a novel α2δ ligand, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Isotopic Purity of (Rac)-Galaxolidone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for (Rac)-galaxolidone-d6, a deuterated isotopologue of the widely used polycyclic musk fragrance. The document details a multi-step synthesis, methods for purification, and analytical techniques for the characterization of its isotopic purity. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction

(Rac)-galaxolidone, a lactone derivative of Galaxolide, is a significant compound in the fragrance industry. The synthesis of its deuterated analog, this compound, is of interest for various research applications, including its use as an internal standard in quantitative mass spectrometry-based assays for environmental and biological monitoring. The introduction of six deuterium atoms provides a distinct mass shift, enabling precise quantification and differentiation from the non-labeled compound. This guide outlines a feasible synthetic approach and the expected analytical outcomes for this labeled compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, beginning with the formation of a deuterated precursor, followed by cyclization to yield the final product. The following protocol is a proposed pathway based on established synthetic routes for Galaxolide and general deuteration methodologies.

Experimental Protocols

Step 1: Synthesis of 1,1,2,3,3-Pentamethylindane

This initial step follows a standard procedure for the synthesis of the core indane structure of Galaxolide.

-

Reaction: Friedel-Crafts alkylation of tert-amylene with alpha-methylstyrene.

-

Reagents: tert-amylene, alpha-methylstyrene, sulfuric acid (catalyst).

-

Procedure:

-

Cool a mixture of tert-amylene and alpha-methylstyrene to 0-5 °C in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Quench the reaction by pouring the mixture over ice water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1,1,2,3,3-pentamethylindane.

-

Step 2: Synthesis of (Rac)-1-(1,1,2,3,3-Pentamethylindan-5-yl)ethanol-d6 (Hexamethylindano-propan-ol-d6)

This step involves a Friedel-Crafts acylation to introduce a deuterated acetyl group, followed by reduction.

-

Reaction: Friedel-Crafts acylation of 1,1,2,3,3-pentamethylindane with acetyl-d3 chloride, followed by reduction.

-

Reagents: 1,1,2,3,3-pentamethylindane, acetyl-d3 chloride, aluminum chloride (catalyst), lithium aluminum deuteride (LAD).

-

Procedure:

-

Dissolve 1,1,2,3,3-pentamethylindane in a suitable solvent such as dichloromethane.

-

Add anhydrous aluminum chloride to the solution and cool to 0 °C.

-

Slowly add acetyl-d3 chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.

-

Extract the product with dichloromethane, wash the organic layer, and dry.

-

Remove the solvent to obtain the crude ketone.

-

Dissolve the crude ketone in anhydrous diethyl ether and add it dropwise to a suspension of lithium aluminum deuteride in diethyl ether at 0 °C.

-

After the addition, stir the mixture at room temperature for 1 hour.

-

Carefully quench the reaction by the sequential addition of water and sodium hydroxide solution.

-

Filter the resulting solid and concentrate the filtrate to obtain the crude deuterated alcohol.

-

Purify by column chromatography on silica gel.

-

Step 3: Synthesis of this compound

The final step is a cyclization reaction to form the lactone ring.

-

Reaction: Cyclization of (Rac)-1-(1,1,2,3,3-Pentamethylindan-5-yl)ethanol-d6 with a suitable carbonyl source.

-

Reagents: (Rac)-1-(1,1,2,3,3-Pentamethylindan-5-yl)ethanol-d6, paraformaldehyde, acidic catalyst (e.g., p-toluenesulfonic acid).

-

Procedure:

-

Combine the deuterated alcohol, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Isotopic Purity Analysis

The isotopic purity of the final product is a critical parameter. It is typically determined by mass spectrometry (MS), often coupled with gas chromatography (GC-MS), and can be further confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Isotopic Distribution

While a Certificate of Analysis for this compound is not publicly available, a representative isotopic distribution for a d6 compound with a 98% deuterium enrichment at each labeled position can be calculated. The following table is a theoretical distribution based on statistical probabilities and is analogous to the purity specifications of commercially available deuterated standards, such as Musk Ketone (t-butyl-D9, 98%)[1][2].

| Isotopologue | Description | Expected Abundance (%) |

| d6 | C₁₈H₂₀D₆O₂ | 88.57 |

| d5 | C₁₈H₂₁D₅O₂ | 10.85 |

| d4 | C₁₈H₂₂D₄O₂ | 0.55 |

| d3 | C₁₈H₂₃D₃O₂ | 0.015 |

| d2 | C₁₈H₂₄D₂O₂ | <0.001 |

| d1 | C₁₈H₂₅D₁O₂ | <0.001 |

| d0 | C₁₈H₂₆O₂ | <0.001 |

Note: This is a theoretical distribution and does not account for the natural isotopic abundance of ¹³C and ¹⁷O/¹⁸O, which would result in additional M+1 and M+2 peaks for each isotopologue. The actual distribution would need to be confirmed by mass spectrometry. For a d6 compound, the final product will contain a small population of molecules with fewer than six deuterium atoms[3].

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To separate this compound from any non-deuterated or partially deuterated species and to determine the isotopic distribution.

-

Sample Preparation: A dilute solution of the synthesized compound in a suitable solvent (e.g., hexane or ethyl acetate) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-350.

-

-

Data Analysis: The mass spectrum of the peak corresponding to this compound is analyzed. The relative intensities of the molecular ion peaks for the d6, d5, d4, etc., species are used to calculate the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the positions of deuteration and to provide an independent measure of isotopic enrichment.

-

¹H NMR:

-

Procedure: A standard proton NMR spectrum is acquired.

-

Analysis: The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the success of the deuteration. The integration of any residual proton signals at the deuterated positions, relative to the integration of non-deuterated protons in the molecule, can be used to quantify the isotopic enrichment.

-

-

²H NMR:

-

Procedure: A deuterium NMR spectrum is acquired.

-

Analysis: The presence of signals in the deuterium spectrum at chemical shifts corresponding to the deuterated positions provides direct evidence of successful labeling.

-

-

¹³C NMR:

-

Procedure: A carbon-13 NMR spectrum is acquired.

-

Analysis: The signals for the carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound. This provides further confirmation of the locations of deuteration.

-

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide presents a proposed synthetic route and a comprehensive analytical strategy for the preparation and characterization of this compound. The successful synthesis and thorough analysis of its isotopic purity are essential for its application as a reliable internal standard in scientific research. The provided protocols and workflows offer a foundational framework for laboratories and researchers engaged in the synthesis of isotopically labeled compounds.

References

Decoding the Certificate of Analysis for (Rac)-galaxolidone-d6: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like (Rac)-galaxolidone-d6 is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of quantitative analytical methods. This guide offers an in-depth explanation of a typical CoA for this compound, detailing the key data points and the experimental methodologies used to obtain them.

Compound Information

A Certificate of Analysis begins with fundamental information identifying the compound.

| Parameter | Specification |

| Compound Name | This compound |

| Synonyms | 4,6,7,8-Tetrahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran-1(3H)-one-d6 |

| Molecular Formula | C₁₈H₁₈D₆O₂[1] |

| Molecular Weight | 278.42 g/mol |

| CAS Number | Not available for deuterated analog (Unlabeled: 507442-49-1) |

| Lot Number | [Example] RGD6-2025-001 |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C, protect from light |

Quantitative Data Summary

The core of the CoA is the quantitative data that certifies the quality of the material. This data is typically presented in a tabular format for clarity.

| Analytical Test | Specification | Result |

| Chemical Purity (by HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | ≥ 98 atom % D | 99.2 atom % D |

| ¹H NMR | Conforms to structure | Conforms |

| Mass Spectrum | Conforms to structure | Conforms |

| Residual Solvents | Per USP <467> | Complies |

Experimental Protocols

Detailed methodologies are crucial for understanding and potentially replicating the quality control testing.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined to ensure that the material is free from non-isotopically labeled impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 220 nm.

-

Procedure : A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and determine the degree of deuterium incorporation.

-

Instrumentation : High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Procedure : A dilute solution of the sample is infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecular ion [M+H]⁺. The relative intensities of the ions corresponding to the deuterated species and any remaining non-deuterated species are used to calculate the isotopic enrichment. This is a critical parameter for ensuring the standard will be an effective internal standard in mass spectrometry-based assays.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule and the position of the deuterium labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).

-

Procedure : A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are compared to the expected spectrum for (Rac)-galaxolidone. The absence or significant reduction of signals at specific positions confirms the location of the deuterium labels.

Workflow of a Certificate of Analysis

The following diagram illustrates the logical workflow from sample receipt to the final reporting of data on a Certificate of Analysis.

Caption: Workflow for generating a Certificate of Analysis.

This guide provides a comprehensive overview of the critical information contained within a Certificate of Analysis for this compound. By understanding the data presented and the methods used to generate it, researchers can confidently use this material as an internal standard in their analytical studies, ensuring the accuracy and integrity of their results.

References

The Biotransformation of Galaxolide to Galaxolidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB), a synthetic polycyclic musk, is a widely used fragrance ingredient in a variety of personal care and household products. Due to its extensive use and subsequent release into the environment, understanding its metabolic fate is of significant scientific interest. This technical guide provides a comprehensive overview of the metabolic pathway leading from galaxolide to its primary and most stable metabolite, galaxolidone (HHCB-lactone). The following sections detail the enzymatic processes, quantitative data, experimental protocols for studying this biotransformation, and visual representations of the key pathways and workflows.

The Metabolic Pathway: Oxidation of Galaxolide

The principal metabolic transformation of galaxolide is the oxidation of the benzylic methylene group, which leads to the formation of a lactone, known as galaxolidone.[1] This biotransformation is a detoxification step, as galaxolidone is more polar than its parent compound, which generally facilitates excretion.[2] In addition to lactone formation, other oxidative metabolites, such as hydroxylated and methoxylated derivatives of galaxolide, have been identified, indicating multiple metabolic routes.[2]

The enzymatic machinery responsible for the oxidation of galaxolide primarily involves the cytochrome P450 (CYP) superfamily of enzymes.[2] While studies in fish have implicated isoforms such as CYP1A1 and CYP3A, the specific human CYP isoforms responsible for the conversion to galaxolidone are believed to be predominantly from the CYP3A family, given their broad substrate specificity for xenobiotics and the observed inhibition of galaxolide metabolism by the CYP3A-specific inhibitor, ketoconazole.[2][3]

Quantitative Data

Table 1: Estimated Enzyme Kinetic Parameters for Galaxolidone Formation

| Enzyme | Substrate | Metabolite | Km (µM) (estimated) | Vmax (pmol/min/pmol CYP) (estimated) |

| Human CYP3A4 | Galaxolide | Galaxolidone | 10 - 50 | 5 - 20 |

Disclaimer: These kinetic parameters are estimations based on the general activity of CYP3A4 towards xenobiotic substrates and have not been experimentally determined for the specific conversion of galaxolide to galaxolidone.

Table 2: Metabolic Stability of Galaxolide in Human Hepatocytes

| Parameter | Value | Reference |

| Half-life (t1/2) | < 1 hour | [3] |

| Intrinsic Clearance (CLint) | High | [3] |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro experiments to study the metabolism of galaxolide to galaxolidone.

In Vitro Metabolism of Galaxolide using Human Liver Microsomes (HLM)

This protocol describes the incubation of galaxolide with pooled HLM to determine the formation of galaxolidone.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Galaxolide

-

Galaxolidone analytical standard

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Internal standard (e.g., a structurally similar, stable isotopically labeled compound)

-

Microcentrifuge tubes

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of galaxolide in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.

-

On ice, prepare the incubation mixtures in microcentrifuge tubes. For a final volume of 200 µL, add the following in order:

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

HLM (final concentration 0.5 mg/mL)

-

Galaxolide stock solution (final concentration 1 µM)

-

-

-

Pre-incubation:

-

Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

For negative controls, add an equal volume of buffer instead of the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixtures vigorously.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the quantification of galaxolide and galaxolidone.

-

Identification of CYP Isoforms using Recombinant Human Enzymes and Selective Inhibitors

This protocol is designed to identify the specific CYP isoforms responsible for galaxolide metabolism.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

Selective chemical inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4)

-

All other materials listed in Protocol 3.1.

Procedure:

-

Incubation with Recombinant CYPs:

-

Follow the procedure outlined in Protocol 3.1, but replace the HLM with individual recombinant human CYP enzymes (e.g., 10-50 pmol/mL).

-

Compare the rate of galaxolidone formation across the different CYP isoforms to identify the most active enzymes.

-

-

Chemical Inhibition Study:

-

Follow the procedure outlined in Protocol 3.1 using HLM.

-

In separate incubation mixtures, add a selective chemical inhibitor at a concentration known to cause significant inhibition of its target CYP isoform.

-

Include a control incubation without any inhibitor.

-

Compare the rate of galaxolidone formation in the presence and absence of each inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

-

Conclusion

The metabolism of galaxolide to galaxolidone is a significant biotransformation pathway primarily mediated by the cytochrome P450 system, with strong evidence pointing towards the involvement of the CYP3A family in humans. While further research is needed to elucidate the precise kinetic parameters and the full spectrum of metabolic pathways, the methodologies outlined in this guide provide a robust framework for researchers to investigate the metabolic fate of galaxolide and other xenobiotics. A thorough understanding of these metabolic processes is crucial for assessing the environmental and human health implications of widely used chemical compounds.

References

- 1. Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of the polycyclic musk galaxolide and its interference with endogenous and xenobiotic metabolizing enzymes in the European sea bass (Dicentrarchus labrax) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

The Ubiquitous Fragrance: An In-depth Technical Guide to the Environmental Occurrence and Analysis of Galaxolide and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

The synthetic musk galaxolide (HHCB) is a cornerstone of the fragrance industry, valued for its persistent, pleasant scent in a vast array of personal care and household products. However, its widespread use has led to its ubiquitous presence in the environment, raising concerns about its potential ecological and human health impacts. This technical guide provides a comprehensive overview of the environmental occurrence of galaxolide and its metabolites, detailed analytical protocols for their detection, and an exploration of the toxicological pathways associated with their exposure.

Environmental Occurrence: A Persistent Presence

Galaxolide is frequently detected in various environmental compartments due to its high production volume and incomplete removal during wastewater treatment. Its lipophilic nature facilitates its partitioning into sludge, sediments, and biota. The primary degradation product, galaxolide-lactone (HHCB-lactone), is also commonly found, often at concentrations comparable to the parent compound.

Quantitative Data on Galaxolide and its Metabolites

The following tables summarize the concentrations of galaxolide and its primary metabolite, galaxolide-lactone, reported in various environmental matrices. These values highlight the widespread distribution of these compounds.

Table 1: Concentration of Galaxolide (HHCB) in Environmental Samples

| Environmental Matrix | Concentration Range | Location/Reference |

| Wastewater Influent | 0.5 - 45.1 µg/L | Australia, Germany, Spain, Canada[1][2] |

| Wastewater Effluent | 0.007 - 13.3 µg/L | Australia, Canada, Italy[1][2][3] |

| Surface Water | <1 ng/L - 12.5 µg/L | Germany, Australia, Canada[1][4] |

| Sediment | 0.030 - 547 ng/g dw | Pearl River Delta, China[5] |

| 0.38 mg/kg dw (predicted) | Australia[1][2] | |

| Biota (Fish & Mussels) | 0.042 - 0.078 mg/kg lipid weight | Alpine Lakes, Switzerland[1] |

| up to 160 µg/g lipid weight (mollusks) | [4] | |

| Sewage Sludge | 3,068 - 108,000 µg/kg | [6] |

Table 2: Concentration of Galaxolide-Lactone (HHCB-lactone) in Environmental Samples

| Environmental Matrix | Concentration Range | Location/Reference |

| Wastewater Effluent | Detected, often in µg/L range | Italy[7] |

| Surface Water | 0.2 - 2.3 ng/L | German Bight[8] |

| 3 - 740 ng/L | Guangzhou, China[9][10] |

Experimental Protocols for Analysis

Accurate quantification of galaxolide and its metabolites in complex environmental matrices requires robust analytical methods. The most common approach involves solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Analysis of Galaxolide and Metabolites in Water Samples

1. Sample Preparation:

-

Filter water samples (e.g., 500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.

-

If necessary, adjust the sample pH to neutral (pH ~7.0).

-

Spike the sample with an appropriate internal standard (e.g., Tonalide-d3).

2. Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) sequentially with methanol and deionized water.

-

Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

-

Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

-

Elution: Elute the retained analytes with a suitable organic solvent, such as methanol or a mixture of acetone and n-hexane.[11][12]

3. Sample Concentration and Analysis:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile/water for LC-MS or hexane for GC-MS).

-

Analyze the extract using GC-MS or LC-MS/MS.

GC-MS Parameters (Example):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode.

-

Oven Temperature Program: Start at 70°C, ramp to 280°C.

-

Carrier Gas: Helium.

-

MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) or full scan mode.

LC-MS/MS Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.[11]

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for each analyte.

Protocol 2: Analysis of Galaxolide and Metabolites in Sediment and Sludge Samples

1. Sample Preparation:

-

Freeze-dry the sediment or sludge sample and homogenize it.

-

Weigh a portion of the dried sample (e.g., 1-5 g) into an extraction vessel.

-

Spike the sample with an internal standard.

2. Extraction:

-

Ultrasonic Extraction: Add a suitable extraction solvent (e.g., a mixture of acetone and hexane) to the sample and extract using an ultrasonic bath for a specified time (e.g., 15-30 minutes).[7]

-

Pressurized Liquid Extraction (PLE) or Soxhlet Extraction: These techniques can also be used for efficient extraction from solid matrices.

3. Cleanup:

-

Centrifuge the extract and collect the supernatant.

-

The extract may require further cleanup to remove interferences using techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).

4. Analysis:

-

Concentrate the cleaned extract and analyze it using GC-MS or LC-MS/MS as described in Protocol 1.

Signaling Pathways and Toxicological Effects

The environmental presence of galaxolide has prompted investigations into its potential toxicological effects. Research has primarily focused on its capacity to act as an endocrine disruptor and to induce oxidative stress.

Endocrine Disruption

Galaxolide has been shown to interact with the endocrine system, exhibiting both estrogenic and anti-estrogenic activities in some studies.[2] More recent evidence suggests it can also act as an agonist for the androgen receptor.[7][13] This interaction can disrupt normal hormonal signaling, potentially leading to adverse effects on reproductive health and development.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. ewg.org [ewg.org]

- 5. researchgate.net [researchgate.net]

- 6. Adverse effect of environmental androgenic compounds Galaxolide and Irgacure 369 on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 8. Galaxolide [webbook.nist.gov]

- 9. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. rosal.web.uah.es [rosal.web.uah.es]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Galaxolide and Irgacure 369 are novel environmental androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential of environmental concentrations of the musks galaxolide and tonalide to induce oxidative stress and genotoxicity in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing and Application of High-Purity (Rac)-galaxolidone-d6 for Analytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sourcing high-purity (Rac)-galaxolidone-d6, a crucial internal standard for the accurate quantification of Galaxolide (HHCB), a widely used synthetic musk. The guide details supplier information, representative product specifications, a comprehensive analytical protocol for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and visual workflows to aid in experimental design and execution.

Sourcing High-Purity this compound

High-purity this compound is available from specialized chemical suppliers that produce stable isotope-labeled compounds for research and analytical purposes. Leading suppliers for this product include LGC Standards (through their Toronto Research Chemicals brand) and Clearsynth. These suppliers operate under robust quality management systems, often with ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories) accreditations, ensuring the reliability and traceability of their products.

When sourcing this standard, it is imperative to request a Certificate of Analysis (CoA). The CoA provides critical information regarding the identity, purity, and isotopic enrichment of the material.

Table 1: Representative Supplier and Product Information for this compound

| Parameter | LGC Standards (Toronto Research Chemicals) | Clearsynth |

| Product Name | rac Galaxolidone-d6 (Mixture of Diastereomers) | rac Galaxolidone-d6 |

| Product Code | TRC-G189007 | CS-O-40194 |

| Unlabeled CAS No. | 507442-49-1 | 507442-49-1 |

| Molecular Formula | C₁₈D₆H₁₈O₂ | C₁₈H₁₈D₆O₂ |

| Molecular Weight | 278.42 | 278.21 |

| Product Format | Neat Solid | Neat Solid |

| Storage | 2-8°C | Refrigerator (2-8°C) |

| Quality Standards | ISO 9001 Certified. Many products are produced under ISO 17034 and tested under ISO/IEC 17025. | ISO 9001:2015, ISO 14001:2015, ISO 17034:2016, ISO/IEC 17025:2017. |

| Documentation | Certificate of Analysis, Safety Data Sheet | Certificate of Analysis, MSDS |

Quantitative Data and Quality Specifications

The quality of the deuterated standard is paramount for its function as an internal standard. The following table summarizes typical quantitative specifications that should be expected on a Certificate of Analysis for high-purity this compound.

Table 2: Representative Quantitative Specifications for High-Purity this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC-UV/MS |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |

| Deuterium Incorporation | No significant signals corresponding to d₀-d₅ species | ¹H NMR, Mass Spectrometry |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Residual Solvents | To be specified | GC-HS |

| Assay (by Mass Balance) | To be specified | Calculation based on purity, water content, and residual solvents |

Experimental Protocol: Quantification of Galaxolide in Wastewater by LC-MS/MS using this compound

This section provides a detailed methodology for the analysis of Galaxolide (HHCB) in wastewater samples using this compound as an internal standard.

Materials and Reagents

-

Standards:

-

Galaxolide (HHCB) analytical standard (≥98% purity)

-

This compound (≥98% chemical purity, ≥99 atom % D)

-

-

Solvents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

Sample Preparation:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Glass fiber filters (1 µm pore size)

-

Nitrogen evaporator

-

Centrifuge

-

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Galaxolide and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

-

-

Working Standard Solutions (10 µg/mL):

-

Dilute the primary stock solutions with methanol.

-

-

Internal Standard Spiking Solution (1 µg/mL):

-

Dilute the this compound working standard solution with methanol.

-

-

Calibration Standards (0.1 - 100 ng/mL):

-

Prepare a series of calibration standards by spiking appropriate volumes of the Galaxolide working standard solution into a known volume of blank matrix extract.

-

Spike each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL.

-

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Filtration:

-

Collect 100 mL of wastewater sample.

-

Filter the sample through a 1 µm glass fiber filter to remove suspended solids.

-

-

Internal Standard Spiking:

-

Spike the filtered sample with 100 µL of the 1 µg/mL this compound internal standard spiking solution to achieve a concentration of 1 ng/mL.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of water to remove interferences.

-

-

Drying:

-

Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

-

Elution:

-

Elute the analytes with 2 x 4 mL of acetonitrile into a collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC System: High-Performance Liquid Chromatography system

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 50% B

-

1-8 min: 50-95% B

-

8-10 min: 95% B

-

10.1-12 min: 50% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Galaxolide (HHCB): Precursor ion [M+H]⁺ → Product ion (to be determined by infusion and optimization)

-

This compound: Precursor ion [M+H]⁺ → Product ion (to be determined by infusion and optimization)

-

Data Analysis

-

Quantify Galaxolide using the internal standard method.

-

Construct a calibration curve by plotting the peak area ratio of Galaxolide to this compound against the concentration of the calibration standards.

-

Determine the concentration of Galaxolide in the samples from the calibration curve.

Mandatory Visualizations

Sourcing and Quality Control Workflow

Caption: Workflow for sourcing and handling high-purity this compound.

Analytical Workflow for Galaxolide Quantification

Caption: Analytical workflow for Galaxolide quantification using a deuterated internal standard.

An In-depth Technical Guide to the Racemix Mixture of Galaxolidone-d6 for Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of consumer products, from perfumes and cosmetics to detergents and fabric softeners.[1][2] Due to its extensive use and subsequent release into the environment, galaxolide and its transformation products are of significant interest to researchers, environmental scientists, and regulatory bodies. One of the major transformation products of galaxolide is galaxolidone (HHCB-lactone), which is formed through oxidation.[3][4]

Both galaxolide and galaxolidone are chiral molecules, existing as a mixture of stereoisomers.[5][6] The analysis and quantification of these compounds in complex matrices require robust and accurate analytical methodologies. This technical guide focuses on the racemix mixture of galaxolidone-d6, a deuterated analog of galaxolidone. While specific data on the deuterated form is scarce, this guide will provide a comprehensive overview of the core concepts, leveraging information from its non-deuterated counterpart. Galaxolidone-d6 is primarily utilized as an internal standard in mass spectrometry-based analytical methods to ensure high precision and accuracy in quantitative studies.[7]

This guide will delve into the chemical properties, hypothetical synthesis, analytical methodologies, and the critical application of galaxolidone-d6 in research, providing a valuable resource for professionals in the field.

Chemical Properties and Stereoisomerism

Galaxolide possesses two chiral centers, resulting in a mixture of four stereoisomers.[5][6] Consequently, its primary metabolite, galaxolidone, also exists as a mixture of diastereomers. The exact composition of the racemic mixture of commercially available galaxolidone-d6 is not publicly detailed but is sold as a "mixture of diastereomers". The physicochemical properties of galaxolide, which are expected to be similar to galaxolidone, are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₆O | [5][6] |

| Molar Mass | 258.40 g/mol | [5][6] |

| Appearance | Viscous liquid | [5] |

| Melting Point | -20 °C | [5][6] |

| Boiling Point | ~330 °C | [5][6] |

| Log Kₒw | 5.3 - 5.9 | [6] |

| Water Solubility | 1.65-1.99 mg/L | [8] |

Hypothetical Synthesis of Galaxolidone-d6

While a specific, detailed protocol for the synthesis of galaxolidone-d6 is not publicly available, a plausible route can be inferred from the known synthesis of galaxolide and general deuteration techniques. The synthesis of galaxolide typically involves the reaction of tert-amylene with alpha-methylstyrene to form 1,1,2,3,3-pentamethylindane, followed by hydroxyalkylation and cyclization.[1][2]

Hypothetical Experimental Protocol for Deuteration:

A potential strategy for the synthesis of galaxolidone-d6 could involve the use of a deuterated starting material or a deuteration agent during the synthesis of the galaxolide precursor. For instance, deuterated propylene oxide could be used in the hydroxyalkylation step. Subsequent oxidation of the resulting deuterated galaxolide would yield galaxolidone-d6. The specific positions of the six deuterium atoms would depend on the chosen synthetic route and deuterating agent. It is crucial to note that this is a hypothetical protocol, and the actual synthesis may vary.

Analytical Methodologies

The analysis of galaxolide and galaxolidone in environmental and biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds like galaxolide and its metabolites.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more polar transformation products and for samples requiring minimal cleanup, LC-MS/MS offers high sensitivity and specificity.[9]

Experimental Protocol: Extraction of Galaxolide and Galaxolidone from Water Samples

-

Sample Preparation: To a 100 mL water sample, add a known amount of galaxolidone-d6 as an internal standard.

-

Solid-Phase Extraction (SPE): Pass the sample through a C18 SPE cartridge pre-conditioned with methanol and water.

-

Elution: Elute the analytes from the cartridge with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for analysis.

-

Analysis: Inject the reconstituted sample into the GC-MS or LC-MS/MS system.

Table of Typical Instrumental Parameters:

| Parameter | GC-MS | LC-MS/MS |

| Column | DB-5ms or equivalent | C18 reverse-phase |

| Injection Mode | Splitless | - |

| Carrier Gas/Mobile Phase | Helium | Acetonitrile/Water gradient |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole | Triple Quadrupole |

| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

Application of Galaxolidone-d6 in Quantitative Analysis

The primary application of galaxolidone-d6 is as an internal standard in quantitative analysis using mass spectrometry.[7] Deuterated standards are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but their difference in mass allows them to be distinguished by the mass spectrometer.[7]

By adding a known concentration of galaxolidone-d6 to a sample before processing, any loss of the target analyte (galaxolidone) during extraction, cleanup, and analysis can be corrected for, leading to more accurate and precise quantification.

Biotransformation of Galaxolide to Galaxolidone

Galaxolidone is a significant biotransformation product of galaxolide.[3] This transformation is an oxidation reaction, often mediated by cytochrome P450 enzymes in organisms.[10] Understanding this pathway is crucial for assessing the environmental fate and potential toxicological effects of galaxolide.

Conclusion

The racemix mixture of galaxolidone-d6 serves as an indispensable tool for the accurate quantification of galaxolidone in various matrices. While detailed information on the specific deuterated analog is limited, a thorough understanding of the parent compound, galaxolide, and its primary transformation product, galaxolidone, provides a strong foundation for its application. This technical guide has provided an overview of the chemical properties, potential synthesis, analytical methodologies, and the critical role of galaxolidone-d6 as an internal standard. For researchers, scientists, and drug development professionals, the principles outlined here are fundamental for conducting high-quality research on the environmental fate, bioaccumulation, and potential effects of these widespread synthetic musks.

References

- 1. ScenTree - Galaxolide® (CAS N° 1222-05-5) [scentree.co]

- 2. ScenTree - Galaxolide® (CAS N° 1222-05-5) [scentree.co]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]

- 6. Galaxolide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rosal.web.uah.es [rosal.web.uah.es]

- 10. Metabolism of the polycyclic musk galaxolide and its interference with endogenous and xenobiotic metabolizing enzymes in the European sea bass (Dicentrarchus labrax) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the demand for precise and accurate quantification of molecules is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive method, offering unparalleled accuracy and establishing itself as a reference technique against which other quantitative methods are measured. This technical guide delves into the foundational principles of IDMS, providing a comprehensive overview of its theoretical underpinnings, practical applications, and the operational workflows that enable its superior analytical performance.

Core Principles: The Foundation of Accuracy

Isotope Dilution Mass Spectrometry is a quantitative analytical technique that relies on the addition of a known amount of an isotopically enriched standard, or "spike," to a sample containing the analyte of interest. This standard is chemically identical to the analyte but has a different isotopic composition, meaning it contains a different number of neutrons in one or more of its atoms. This subtle difference in mass allows it to be distinguished from the naturally occurring analyte by a mass spectrometer.

The fundamental principle of IDMS is the determination of the change in the isotopic ratio of the analyte after the addition of the spike. By precisely measuring the isotopic ratio of the mixture, and knowing the amount and isotopic composition of the added spike, the original amount of the analyte in the sample can be calculated with high accuracy. A key advantage of this method is that after the spike has been added and has fully equilibrated with the sample, the accuracy of the final measurement is not dependent on the quantitative recovery of the analyte during sample preparation and analysis. This robustness is a significant benefit over other quantification techniques.

The core of IDMS quantification lies in the isotope dilution equation:

Where:

-

Cx is the concentration of the analyte in the sample.

-

Cs is the concentration of the spike solution.

-

m_s is the mass of the spike solution added.

-

m_x is the mass of the sample.

-

R_s is the isotope ratio of the spike.

-

R_b is the isotope ratio of the mixture of sample and spike.

-

R_x is the natural isotope ratio of the analyte.

-

M_x is the molar mass of the analyte.

-

M_s is the molar mass of the spike.

The IDMS Workflow: A Step-by-Step Protocol

The successful implementation of an IDMS experiment requires a meticulous and well-controlled workflow. The following is a generalized protocol for the quantification of a drug metabolite in a biological matrix, such as plasma.

Experimental Protocol: Quantification of a Drug Metabolite in Human Plasma

1. Materials and Reagents:

-

Human plasma samples.

-

Certified reference standard of the drug metabolite.

-

Isotopically labeled internal standard (spike) of the drug metabolite (e.g., ¹³C- or ¹⁵N-labeled).

-

High-purity solvents (e.g., acetonitrile, methanol, water).

-

Formic acid or other suitable mobile phase modifiers.

-

Solid-phase extraction (SPE) cartridges or other sample preparation tools.

2. Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Accurately weigh a specific amount of the plasma sample into a clean tube.

3. Spiking and Equilibration:

-

Add a precisely known amount of the isotopically labeled internal standard (spike) to each plasma sample.

-

Vortex the spiked samples thoroughly to ensure complete mixing.

-

Allow the samples to equilibrate for a set period (e.g., 30 minutes) to ensure the spike has fully distributed throughout the sample matrix and is in equilibrium with the analyte.

4. Analyte Extraction:

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins.

-

For cleaner samples, a solid-phase extraction (SPE) can be performed. Condition the SPE cartridge with appropriate solvents, load the supernatant from the protein precipitation step, wash the cartridge to remove interferences, and elute the analyte and spike with a suitable solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of the initial mobile phase for LC-MS analysis.

5. LC-MS/MS Analysis:

-

Inject a defined volume of the reconstituted sample onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the analyte and the internal standard from other matrix components using an appropriate LC column and gradient elution profile.

-

Detect the analyte and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ions of the analyte and the spike and monitoring specific product ions for each.

6. Data Analysis and Quantification:

-

Integrate the peak areas of the analyte and the internal standard from the resulting chromatograms.

-

Calculate the isotope ratio (analyte peak area / internal standard peak area).

-

Use the isotope dilution equation or a calibration curve constructed using standards with known analyte-to-spike ratios to determine the concentration of the drug metabolite in the original plasma sample.

Data Presentation: The Quantitative Advantage of IDMS

A primary strength of IDMS is its superior accuracy and precision compared to other analytical techniques. The following tables summarize validation and comparison data for the quantification of therapeutic drugs, highlighting the performance of IDMS (or LC-MS/MS with isotopic internal standards) against other common methods.

Table 1: Comparison of Clozapine Quantification in Serum by a Novel Immunoassay versus LC-MS/MS

| Parameter | Immunoassay | LC-MS/MS |

| Mean Concentration (ng/mL) | 482.08 ± 270.88 | 414.98 ± 186.29 |

| Difference | 16% higher with Immunoassay | Reference |

| False Positives | None | 18 false positives observed in control groups |

| Correlation (r) | - | 0.84 |

| Data sourced from a study comparing a novel immunoassay to a standard LC-MS/MS method for clozapine therapeutic drug monitoring.[1] |

Table 2: Comparison of Tacrolimus Quantification in Whole Blood by Immunoassay versus LC-MS/MS

| Immunoassay Method | Bias Compared to LC-MS/MS |

| QMS Tacrolimus Assay | +37% (positive bias) |

| Elecsys Tacrolimus Immunoassay | +26% (positive bias) |

| CMIA (Architect) | <10% (positive bias) |

| ACMIA | -6.73% (negative bias) |

| CLIA | +6.07% (positive bias) |

| ECLIA | +7.46% (positive bias) |

| LTIA | +12.27% (positive bias) |

| Compiled from studies comparing various commercial immunoassays to a reference LC-MS/MS method for tacrolimus therapeutic drug monitoring.[2][3][4] |

Table 3: Performance Comparison of LC-MS/HRMS and LC-MS/MS for Rituximab Quantification in Human Plasma

| Parameter | LC-MS/HRMS | LC-MS/MS |

| Concentration Range (µg/mL) | 10 - 200 | 5 - 500 |

| Lower Limit of Quantification (µg/mL) | 2 | 5 |

| Within-run Precision (%) | < 11.5 | < 8.5 |

| Between-run Precision (%) | < 11.5 | < 8.5 |

| Data from a study validating and comparing two mass spectrometry-based methods for rituximab quantification.[5][6] |

Visualizing the Principles and Processes

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: The fundamental principle of Isotope Dilution Mass Spectrometry.

Caption: Experimental workflow for drug metabolite quantification by IDMS.

Conclusion: The Role of IDMS in Advancing Pharmaceutical and Clinical Science

Isotope Dilution Mass Spectrometry stands as a powerful tool for researchers and scientists in the pharmaceutical industry and beyond. Its ability to provide highly accurate and precise quantitative data is invaluable in drug discovery and development, from metabolic stability studies to clinical pharmacokinetics. By minimizing the impact of sample matrix effects and incomplete analyte recovery, IDMS delivers a level of confidence in quantitative results that is difficult to achieve with other methods. As the demand for robust and reliable analytical data continues to grow, the foundational principles and applications of IDMS will undoubtedly play a crucial role in advancing our understanding of drug action and efficacy, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Comparison of Novel Immunoassay With Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring of Clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.sciltp.com [media.sciltp.com]

- 3. Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Galaxolide in Environmental Water Samples by GC-MS/MS using (Rac)-galaxolidone-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the synthetic musk fragrance galaxolide (HHCB) in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample preparation, followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for detection and quantification. The use of a stable isotope-labeled internal standard, (Rac)-galaxolidone-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable quantification of galaxolide at trace levels.

Introduction

Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran, HHCB) is a widely used synthetic musk in personal care products, detergents, and perfumes.[1] Due to its extensive use and incomplete removal during wastewater treatment, galaxolide is frequently detected in various environmental compartments, including rivers, lakes, and sediments.[1] Concerns over its potential for bioaccumulation and ecotoxicity necessitate sensitive and accurate analytical methods for its monitoring in the environment.[1]

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds like galaxolide.[1][2] The coupling of GC with tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is crucial for the analysis of complex environmental matrices.[3][4][5] The use of a deuterated internal standard, such as this compound, is highly recommended to compensate for analytical variability and ensure accurate quantification.

This application note provides a detailed protocol for the extraction and quantification of galaxolide in water samples using SPE and GC-MS/MS with this compound as an internal standard.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of galaxolide from water samples such as wastewater, river water, and tap water.

Materials:

-

Water sample

-

This compound internal standard solution

-

Methanol (HPLC grade)

-

Acidified water (0.1% v/v HCl)

-

Cyclohexane (GC grade)

-

SPE cartridges (e.g., Generik H2P 60 mg/3 mL or similar)[6]

-

Vacuum manifold for SPE

-

Nitrogen evaporator

-

0.45 µm membrane filters[6]

-

0.45 µm nylon syringe filters[6]

Procedure:

-

Filter the water sample (50 mL) through a 0.45 µm membrane filter to remove particulate matter.[6]

-

Spike the filtered water sample with the this compound internal standard solution to a final concentration of 200 µg/L.[7]

-

Condition the SPE cartridge with 10 mL of methanol.[6]

-

Equilibrate the SPE cartridge with 6 mL of water followed by 6 mL of acidified water (0.1% v/v HCl).[6]

-

Load the spiked water sample onto the SPE cartridge at a flow rate of 5 mL/min.[6]

-

Wash the cartridge with 6 mL of water at a flow rate of 3 mL/min to remove interferences.[6]

-

Elute the retained analytes with 5 mL of methanol.[6]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 55°C.[6]

-

Reconstitute the residue in 1 mL of cyclohexane.[6]

-

Filter the final extract through a 0.45 µm nylon syringe filter into a GC vial.[6]

GC-MS/MS Analysis

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation used.

Instrumentation:

-

Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

GC Parameters:

| Parameter | Value |

|---|---|

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Column | Agilent HP-88 capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent[6] |

| Oven Program | Initial temperature of 60 °C, hold for 1 min, ramp to 170 °C at 40 °C/min, then ramp to 310 °C at 10 °C/min, and hold for 3 min. |

MS/MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Galaxolide (HHCB) | 258.2 | 243.2 | 213.2 |

| This compound | 264.2 | 249.2 | 219.2 |

Note: The MRM transitions for this compound are inferred based on the fragmentation pattern of galaxolide and the addition of 6 daltons due to the deuterium labeling. These may need to be optimized on the specific instrument.

Data Presentation

The following tables summarize the quantitative performance of the GC-MS/MS method for galaxolide analysis based on data reported in the literature.

Table 1: Method Detection and Quantification Limits

| Parameter | Value (ng/L) | Reference |

| Limit of Detection (LOD) | 0.9 - 14.6 | [8] |

| Limit of Quantification (LOQ) | 3.1 - 48.7 | [8] |

Table 2: Linearity and Recovery

| Parameter | Value | Reference |

| Linear Range | 0.1 - 1.0 µg/L | [6] |

| Correlation Coefficient (R²) | > 0.995 | [6] |

| Recovery in Wastewater | 97±3 ~ 102±11 % | [6] |

| Recovery in Tap Water | 75±2 ~ 97±14 % | [6] |

| Recovery in River Water | 101±15 ~ 105±3 % | [6] |

| Recovery in Seawater | 96±5 ~ 107±8 % | [6] |

Mandatory Visualization